![molecular formula C7H7N3 B1308285 7-甲基-3H-咪唑并[4,5-b]吡啶 CAS No. 27582-20-3](/img/structure/B1308285.png)
7-甲基-3H-咪唑并[4,5-b]吡啶
描述
7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
科学研究应用
7-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor positive allosteric modulator.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
- One notable example is their activity as GABA A receptor positive allosteric modulators . These receptors play a crucial role in neurotransmission and are involved in inhibitory signaling in the central nervous system.
- Upon binding to their targets, imidazopyridines can modulate cellular pathways. For instance, they activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
Target of Action
Mode of Action
生化分析
Biochemical Properties
7-Methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as a bioisostere of purines. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[4,5-b]pyridine derivatives have been shown to act as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases . These interactions are crucial for regulating cell cycle progression and mitosis. Additionally, 7-methyl-3H-imidazo[4,5-b]pyridine can interact with GABA_A receptors, acting as positive allosteric modulators . This interaction enhances the inhibitory effects of GABA, which is essential for maintaining neuronal excitability and preventing seizures.
Cellular Effects
The effects of 7-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, 7-methyl-3H-imidazo[4,5-b]pyridine can modulate the expression of genes involved in inflammation and immune response, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of 7-methyl-3H-imidazo[4,5-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 7-methyl-3H-imidazo[4,5-b]pyridine can activate GABA_A receptors by binding to allosteric sites, enhancing the inhibitory effects of GABA and reducing neuronal excitability . These molecular interactions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methyl-3H-imidazo[4,5-b]pyridine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that 7-methyl-3H-imidazo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-methyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-methyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
7-Methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of 7-methyl-3H-imidazo[4,5-b]pyridine are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 7-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, 7-methyl-3H-imidazo[4,5-b]pyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 7-methyl-3H-imidazo[4,5-b]pyridine is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 7-methyl-3H-imidazo[4,5-b]pyridine direct it to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression . Similarly, its localization to the mitochondria can influence mitochondrial function and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for 7-methyl-3H-imidazo[4,5-b]pyridine are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
化学反应分析
Types of Reactions
7-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring.
Substitution: Halogenation and alkylation reactions are common, where halogenated derivatives and alkylated products are formed
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
7-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and proton pump inhibitor highlights its versatility and potential in medicinal chemistry .
属性
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHKMMWUUIOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398280 | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-20-3 | |
| Record name | 27582-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?
A1: 7-methyl-3H-imidazo[4,5-b]pyridine belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []
Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?
A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.
Q3: Can you provide an example of how 7-methyl-3H-imidazo[4,5-b]pyridine has been modified to create a drug candidate and what biological target does this derivative interact with?
A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the 7-methyl-3H-imidazo[4,5-b]pyridine scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]
Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?
A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)

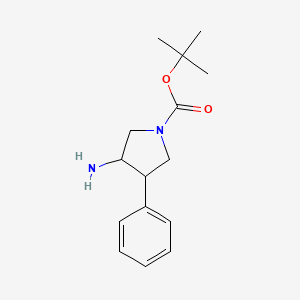
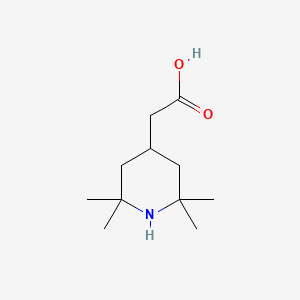

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)
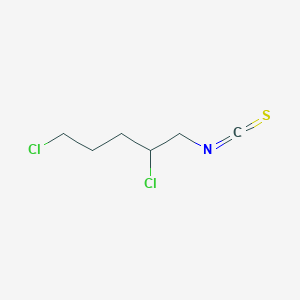
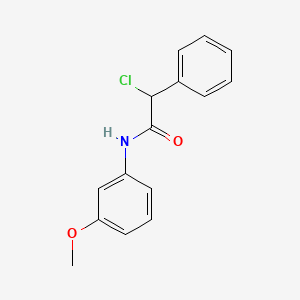

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)


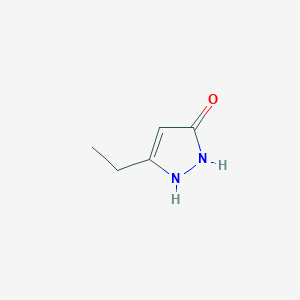
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)
